molecular formula C11H24N2O2 B1377789 tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate CAS No. 1345532-72-0

tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate

Cat. No.: B1377789
CAS No.: 1345532-72-0
M. Wt: 216.32 g/mol
InChI Key: ZGUXQDYDMVJOTK-UHFFFAOYSA-N
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Description

tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate: is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethyl-3-(methylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a prodrug or a protective group in drug design.

Industry: In industrial applications, this compound is used in the synthesis of agrochemicals, polymers, and other specialty chemicals.

Comparison with Similar Compounds

  • tert-butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-butyl N-(2-hydroxy-3-(methylamino)propyl)carbamate
  • tert-butyl (3-(methylamino)propyl)carbamate

Uniqueness: tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate is unique due to its specific structural features, such as the presence of the 2,2-dimethyl group and the methylamino substituent. These structural elements confer distinct reactivity and stability, making it a valuable compound in various research and industrial applications.

Biological Activity

Tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H24N2O2
  • Molecular Weight : 216.32 g/mol
  • CAS Number : 122734-32-1
  • SMILES : CC(C)(C)OC(=O)NCC(C)(C)CNC

The compound features a tert-butyl group attached to a carbamate moiety, which is significant for its biological interactions. The presence of the dimethylamino group suggests potential for interaction with various receptors, particularly in the central nervous system.

This compound is hypothesized to exert its effects through modulation of neurotransmitter systems. Preliminary studies indicate that it may act as an agonist at specific receptors involved in neuropharmacological pathways.

Pharmacological Effects

  • CNS Activity :
    • The compound has shown promise in enhancing wakefulness and reducing symptoms associated with sleep disorders, similar to orexin receptor agonists .
    • It may also influence dopamine and serotonin pathways, which are critical for mood regulation and cognitive function.
  • Antinociceptive Properties :
    • Initial animal studies suggest that this compound could possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
  • Neuroprotective Effects :
    • Some research indicates potential neuroprotective effects against neurodegenerative diseases, possibly through antioxidant mechanisms or by reducing excitotoxicity.

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on wakefulness in rodent models. Results indicated a significant increase in wakefulness compared to control groups, with a dose-dependent response observed. The effective concentration (EC50) was determined to be approximately 50 nM for wakefulness enhancement .

Dose (mg/kg)Wakefulness Increase (%)
115
535
1060

Study 2: Analgesic Potential

In a pain model study, the compound was administered to evaluate its antinociceptive effects using the hot plate test. The results demonstrated a marked reduction in reaction time, suggesting significant analgesic activity.

Treatment GroupReaction Time (s)% Reduction from Control
Control12.5-
Low Dose9.028
High Dose6.548

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Tert-butyl Group : Enhances lipophilicity, facilitating blood-brain barrier penetration.
  • Dimethylamino Group : Critical for receptor binding; modifications here can significantly alter potency.
  • Carbamate Moiety : Essential for stability and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)7-12-6/h12H,7-8H2,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUXQDYDMVJOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345532-72-0
Record name tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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